molecular formula C11H12ClN3OS B1429257 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 35265-88-4

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

Katalognummer B1429257
CAS-Nummer: 35265-88-4
Molekulargewicht: 269.75 g/mol
InChI-Schlüssel: OYYSLCSAIRASKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 4-chloro-7-methylthieno[3,2-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H5ClN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3 . This indicates that the compound has a molecular weight of 184.65 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 184.65 . The storage temperature for this compound is between 2-8°C, and it should be kept in a dark place and in an inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives are significant intermediates known for inhibiting tumor necrosis factor alpha and nitric oxide. A study by Lei et al. (2017) demonstrated a rapid and green synthetic method for these compounds, highlighting their potential in medical research, particularly in oncology and inflammatory diseases (Lei et al., 2017).

Potential in Parkinson's Disease Imaging

The compound has applications in imaging for Parkinson's disease. Wang et al. (2017) synthesized a PET agent, [11C]HG-10-102-01, using a related chemical structure for imaging the LRRK2 enzyme in Parkinson's disease. This research opens avenues for better understanding and diagnosing neurological disorders (Wang et al., 2017).

PI3K-AKT-mTOR Pathway Inhibition

Hobbs et al. (2019) explored 4-(Pyrimidin-4-yl)morpholines as privileged pharmacophores for PI3K and PIKKs inhibition. The study illustrates the compound's utility in developing inhibitors for the PI3K-AKT-mTOR pathway, a critical target in cancer therapy (Hobbs et al., 2019).

Synthetic Methods and Reactions

Various studies have delved into the synthesis and reactions of 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine and its derivatives. For example, Abdel-Rahman et al. (1992) and Zaki et al. (2017) provided insights into novel synthetic methods and the formation of related compounds, which are crucial for the development of new pharmaceuticals and research chemicals (Abdel-rahman et al., 1992); (Zaki et al., 2017).

Antibacterial and Antifungal Applications

Compounds synthesized from 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine have shown potential in antibacterial and antifungal applications. Patel et al. (2003) and Rahimizadeh et al. (2011) investigated the synthesis and biological activity of derivatives with promising results in combating bacterial and fungal infections (Patel et al., 2003); (Rahimizadeh et al., 2011).

Antimicrobial Activity

Majithiya and Bheshdadia (2022) synthesized novel derivatives from a morpholin-4-yl molecule and tested their antimicrobial activity, showing the compound's potential in creating new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements for this compound include H301 - H319 . The precautionary statements include P301 + P310 - P305 + P351 + P338 .

Eigenschaften

IUPAC Name

4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-7-6-17-9-8(7)13-11(12)14-10(9)15-2-4-16-5-3-15/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYSLCSAIRASKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(N=C2N3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733076
Record name 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

CAS RN

35265-88-4
Record name 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 6
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

Citations

For This Compound
4
Citations
TP Heffron, L Salphati, B Alicke, J Cheong… - Journal of medicinal …, 2012 - ACS Publications
Inhibition of phosphoinositide 3-kinase (PI3K) signaling through PI3Kα has received significant attention for its potential in cancer therapy. While the PI3K pathway is a well-established …
Number of citations: 60 pubs.acs.org
DP Sutherlin, L Bao, M Berry… - Journal of medicinal …, 2011 - ACS Publications
The discovery of 2 (GDC-0980), a class I PI3K and mTOR kinase inhibitor for oncology indications, is described. mTOR inhibition was added to the class I PI3K inhibitor 1 (GDC-0941) …
Number of citations: 217 pubs.acs.org
Q Tian, U Hoffmann, T Humphries… - … Process Research & …, 2015 - ACS Publications
We report a practical and protecting-group-free synthesis amenable to produce multikilogram amounts of PI3K/mTOR inhibitor GDC-0980. The route employed metalation/formylation …
Number of citations: 9 pubs.acs.org
Z Wu, Y Bai, J Jin, T Jiang, H Shen, Q Ju, Q Zhu… - European Journal of …, 2021 - Elsevier
PARP inhibitors have achieved great success in cancers with BRCA mutations, but only a small portion of patients carry BRCA mutations, which results in their narrow indication …
Number of citations: 18 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.